molecular formula C14H12O4 B14499329 4-Ethylnaphthalene-1,8-dicarboxylic acid CAS No. 63002-44-8

4-Ethylnaphthalene-1,8-dicarboxylic acid

Cat. No.: B14499329
CAS No.: 63002-44-8
M. Wt: 244.24 g/mol
InChI Key: VKRDGGKSTPFEGJ-UHFFFAOYSA-N
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Description

4-Ethylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxyl groups at the 1 and 8 positions, with an ethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylnaphthalene-1,8-dicarboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the oxidation of 4-ethylnaphthalene using environmentally friendly oxidants and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Ethylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

4-Ethylnaphthalene-1,8-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylnaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets through its carboxyl and ethyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the ethyl group at the 4 position, which can influence its chemical reactivity and physical properties. This structural variation allows for distinct interactions and applications compared to its similar compounds.

Properties

CAS No.

63002-44-8

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

4-ethylnaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18)

InChI Key

VKRDGGKSTPFEGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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